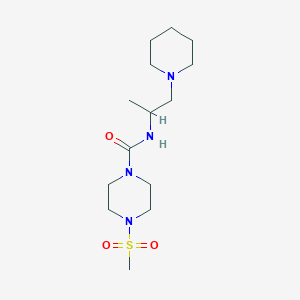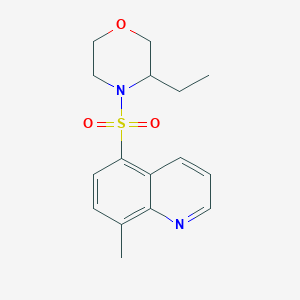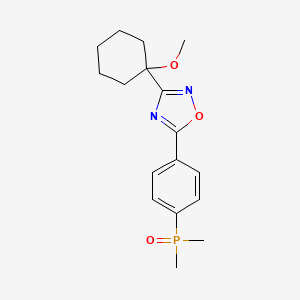![molecular formula C23H25N3O2 B7449945 N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of science, including chemistry, biology, and medicine. The compound features a cyclopropylmethyl group attached to a tetrahydroquinoxaline ring, which is further connected to a phenylmethyl group and a prop-2-enamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multi-step organic synthesis protocols. The initial steps often include the formation of the tetrahydroquinoxaline core, which is then functionalized with cyclopropylmethyl and phenylmethyl groups.
One possible synthetic route could start with the cyclopropylmethylation of a suitable quinoxaline precursor. This intermediate is then subjected to carbonylation reactions to attach the desired functional groups. Finally, the prop-2-enamide moiety is introduced via amide bond formation, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
Industrial production methods would likely follow similar principles but be scaled up for large-scale synthesis. High-pressure reactors, continuous flow systems, and automated purification techniques might be employed to ensure the efficient and high-purity production of the compound.
化学反应分析
Types of Reactions
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form more reactive intermediates or derivatives.
Reduction: Undergoes reduction to yield different reduced forms or to alter functional groups.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution conditions might involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions vary depending on the reaction type. For example, oxidation might yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can result in diverse substituted derivatives.
科学研究应用
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide has broad scientific research applications:
Chemistry: Utilized as a building block for synthesizing more complex molecules or in the study of reaction mechanisms.
Biology: Explored for its potential biological activity and as a tool in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as binding to specific biological targets or modulating biochemical pathways.
Industry: Potential use in materials science for creating novel materials with specific properties.
作用机制
The mechanism of action for N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide depends on its application:
Molecular Targets: May bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: Can impact biochemical pathways by inhibiting or activating certain biological processes, depending on its molecular interactions.
相似化合物的比较
N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide can be compared to other compounds with similar structural motifs:
Similar Compounds: Other tetrahydroquinoxaline derivatives, cyclopropyl-containing amides, or compounds with phenylmethyl groups.
Uniqueness: The unique combination of the cyclopropylmethyl group and the tetrahydroquinoxaline core in conjunction with a prop-2-enamide moiety provides distinct chemical properties and potential biological activities not commonly seen in similar compounds.
By diving into each of these aspects, we can appreciate the detailed and multifaceted nature of this compound.
属性
IUPAC Name |
N-[[4-[4-(cyclopropylmethyl)-2,3-dihydroquinoxaline-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-22(27)24-15-17-9-11-19(12-10-17)23(28)26-14-13-25(16-18-7-8-18)20-5-3-4-6-21(20)26/h2-6,9-12,18H,1,7-8,13-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJOJOYUOPWXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(C3=CC=CC=C32)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)

![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)

![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
